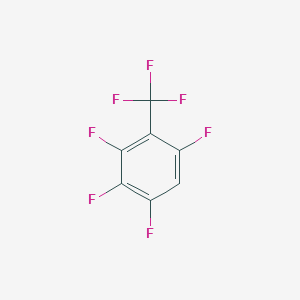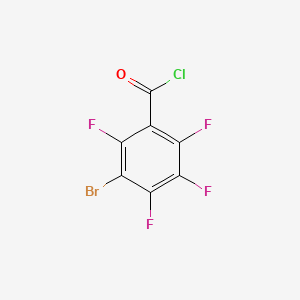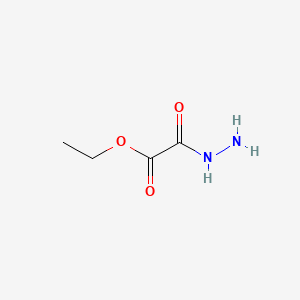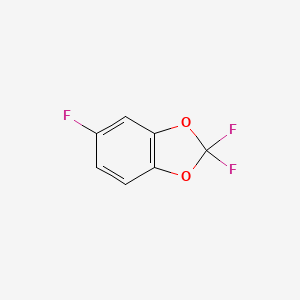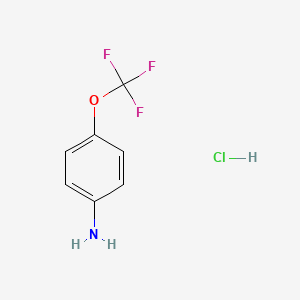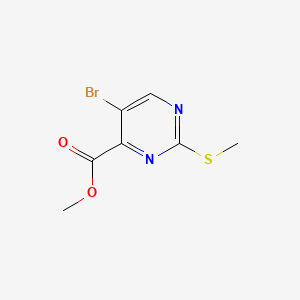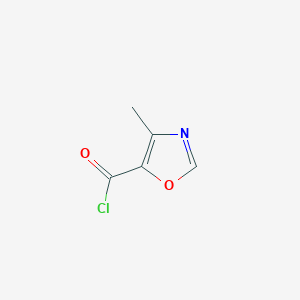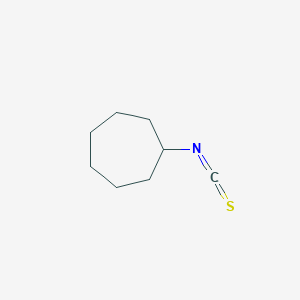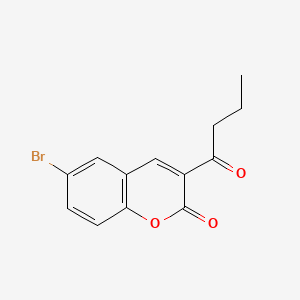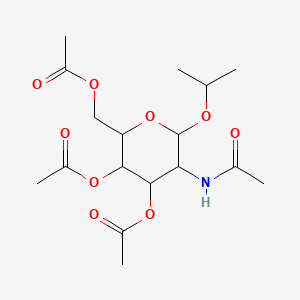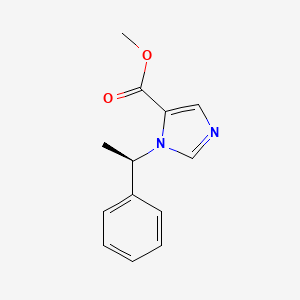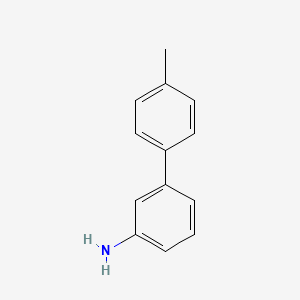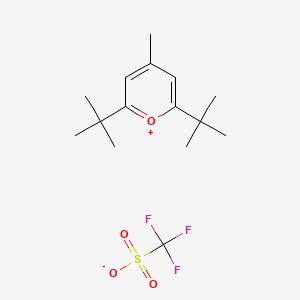
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate is a chemical compound with the molecular formula C15H23F3O4S . It is a sterically hindered, non-nucleophilic base which distinguishes between BrÖnsted (protonic) and Lewis acids .
Synthesis Analysis
This compound is used for the generation of enol triflates from ketones using trifluoromethanesulfonic anhydride . It is also used in the synthesis of 1,2-dihydro-2-silanaphthalene derivatives, as a base in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives .Molecular Structure Analysis
The molecular structure of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate is complex, and its analysis would require detailed crystallographic studies .Chemical Reactions Analysis
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate is involved in various chemical reactions. For instance, it enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 356.4 . The melting point ranges from 170.0 to 173.0°C .Wissenschaftliche Forschungsanwendungen
Generation of Enol Triflates from Ketones
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used for the generation of enol triflates from ketones using trifluoromethanesulfonic anhydride .
- Methods of Application: The specific experimental procedures and technical details may vary depending on the specific ketone being used. Typically, the ketone, 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate, and trifluoromethanesulfonic anhydride are combined under controlled conditions .
- Results or Outcomes: The result of this reaction is the formation of enol triflates from ketones .
Synthesis of 1,2-Dihydro-2-silanaphthalene Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used in the synthesis of 1,2-dihydro-2-silanaphthalene derivatives .
- Methods of Application: The specific experimental procedures and technical details may vary depending on the specific reactants and conditions. Typically, the reactants, including 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate, are combined under controlled conditions .
- Results or Outcomes: The result of this reaction is the formation of 1,2-dihydro-2-silanaphthalene derivatives .
Inhibition of Desilylation and Hydration of Products
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used to inhibit desilylation and hydration of the products during GaCl3-catalyzed ortho-ethynylation of phenol .
- Methods of Application: The specific experimental procedures and technical details may vary depending on the specific reactants and conditions. Typically, the reactants, including 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate, are combined under controlled conditions .
- Results or Outcomes: The result of this reaction is the inhibition of desilylation and hydration of the products .
PtCl4-Catalyzed Cyclization Reactions of Homopropargyl Azide Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used as a base in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives .
- Methods of Application: The specific experimental procedures and technical details may vary depending on the specific reactants and conditions. Typically, the reactants, including 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate, are combined under controlled conditions .
- Results or Outcomes: The result of this reaction is the formation of cyclized products .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-methylpyrylium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O.CHF3O3S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7;2-1(3,4)8(5,6)7/h8-9H,1-7H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVABNVGYCQZFO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[O+]C(=C1)C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371620 | |
| Record name | 2,6-Di-tert-butyl-4-methylpyran-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate | |
CAS RN |
59643-43-5 | |
| Record name | 2,6-Di-tert-butyl-4-methylpyran-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DI-TERT-BUTYL-4-METHYL-PYRANYLIUM, TRIFLUORO-METHANESULFONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



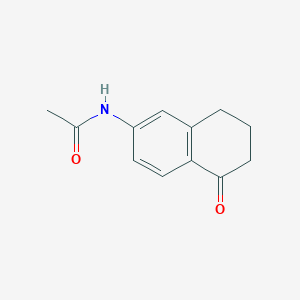
![7-Methylbenzo[d]isoxazol-3-ol](/img/structure/B1586163.png)
